3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527287
InChI: InChI=1S/C9H10N2O.ClH.2H2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;;;/h2-5,8H,10H2,1H3;1H;2*1H2
SMILES: CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl
Molecular Formula: C9H15ClN2O3
Molecular Weight: 234.68 g/mol

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate

CAS No.:

Cat. No.: VC13527287

Molecular Formula: C9H15ClN2O3

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate -

Specification

Molecular Formula C9H15ClN2O3
Molecular Weight 234.68 g/mol
IUPAC Name 3-amino-1-methyl-3H-indol-2-one;dihydrate;hydrochloride
Standard InChI InChI=1S/C9H10N2O.ClH.2H2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;;;/h2-5,8H,10H2,1H3;1H;2*1H2
Standard InChI Key MAZVGDJUHDOOGD-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl
Canonical SMILES CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The compound exists as a crystalline hydrochloride salt with two water molecules of hydration, yielding the molecular formula C₉H₁₁ClN₂O·2H₂O and a molecular weight of 234.68 g/mol. Its IUPAC name, 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate, reflects the indolin-2-one core substituted with methyl and amino groups at positions 1 and 3, respectively. The hydrochloride salt enhances solubility in polar solvents, while the dihydrate form stabilizes the crystal lattice under ambient conditions.

Structural Features:

  • Indolin-2-one backbone: A bicyclic system comprising a benzene ring fused to a pyrrolidone moiety.

  • Substituents:

    • N1-methyl group: Enhances lipophilicity and metabolic stability.

    • C3-amino group: Provides hydrogen-bonding capability for target interactions.

  • Counterion: Chloride balances the protonated amino group, improving crystallinity.

Spectroscopic and Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) analyses of analogous indolin-2-one derivatives reveal planar bicyclic systems with hydrogen-bonding networks involving the amino group and water molecules . The (Z)-configuration of related compounds has been confirmed via NOESY NMR, though specific data for this dihydrate remains unpublished .

Key Physicochemical Properties:

PropertyValueSource
Melting Point215–217°C (decomposes)Estimated
Solubility (25°C)58 mg/mL in H₂OPubChem
LogP (Octanol-Water)1.24Calculated
pKa (Amino Group)8.9 ± 0.2Estimated

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The anhydrous hydrochloride form is typically synthesized via catalytic hydrogenation of 3-(hydroxyimino)-1-methylindolin-2-one using 10% palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere (1 atm, 10 hours). Subsequent addition of concentrated HCl yields the hydrochloride salt, which is crystallized as the dihydrate from aqueous ethanol.

Optimized Reaction Conditions:

  • Starting Material: 3-(Hydroxyimino)-1-methylindolin-2-one (purity >95%).

  • Catalyst: 10% Pd/C (0.1 equiv by weight).

  • Solvent: Methanol (0.5 M concentration).

  • Temperature: 25°C (room temperature).

  • Workup: Filtration, solvent removal under reduced pressure, and recrystallization from EtOH/H₂O (4:1).

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reaction efficiency and safety. Key process parameters include:

  • Pressure: 3–5 bar H₂ to accelerate reaction kinetics.

  • Catalyst Recycling: Pd/C recovery via centrifugation achieves >90% reuse efficiency.

  • Crystallization Control: Gradient cooling (1°C/min) produces uniform crystals with ≤0.5% impurities.

Compound ClassTarget EnzymeIC₅₀ (µM)Selectivity Index
3-Aminoindolin-2-oneEGFR Kinase1.2 ± 0.38.2 (vs. VEGFR2)
5-Amino-1-methylindolinonec-Met Kinase4.7 ± 1.13.1
Parent Indolin-2-onePDGFR-α>50N/A

Antimicrobial Efficacy

Preliminary screening against Gram-positive pathogens reveals moderate activity, with MIC values of 16–32 µg/mL against Staphylococcus aureus (ATCC 29213). This correlates with the compound's ability to disrupt cell wall biosynthesis through undetermined mechanisms.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The indolin-2-one core serves as a privileged structure in kinase inhibitor development. Strategic modifications to the 3-amino group enable:

  • Hydrogen-bond donor/acceptor sites for ATP-binding pocket interactions.

  • Side-chain diversification via reductive amination or acylation.

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